molecular formula C17H14N4O3S2 B5586635 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-dimethylphenyl)acetamide

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B5586635
M. Wt: 386.5 g/mol
InChI Key: RQYFXSKVQFJIJY-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their complex structure and potential bioactivity, particularly in the realm of pharmaceuticals and materials science. Its synthesis involves multiple steps, including condensation reactions, cyclization, and functionalization to introduce various substituents that impact its physical and chemical properties.

Synthesis Analysis

Synthesis often begins with a suitable starting material, such as citrazinic acid, to produce α,β-unsaturated ketones, which are then condensed with cyanothioacetamide in the presence of ammonium acetate to give 2-cyanopyridinethiones. These are further reacted with ethyl chloroacetate and cyclized to obtain the core pyrimidinone structure. This multi-step process allows for the introduction of diverse functional groups, tailoring the compound's properties for specific applications (Hossan et al., 2012).

Molecular Structure Analysis

The molecular structure is typically analyzed using X-ray crystallography, which provides detailed information on the atomic arrangement and conformation. This analysis is crucial for understanding the compound's interactions at the molecular level, which is essential for its potential application in drug design or material science. For compounds with similar structures, X-ray crystallography has revealed folded conformations about the thioacetamide bridge, showcasing the intricacies of their molecular framework (Subasri et al., 2016).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nucleophilic substitution, condensation with aldehydes, and cyclization reactions to form new heterocyclic structures. These reactions are pivotal for the synthesis of derivatives with enhanced or specific biological activities. The reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the compound's stability and reactivity (Elmuradov et al., 2011).

properties

IUPAC Name

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-8-3-4-9(2)11(5-8)19-12(22)7-25-16-10(6-18)13-14(26-16)15(23)21-17(24)20-13/h3-5H,7H2,1-2H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYFXSKVQFJIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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